N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(5-methoxy-2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine
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Overview
Description
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(5-methoxy-2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine: is a complex organic compound that features a quinoline moiety substituted with methoxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(5-methoxy-2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then functionalized with methoxy and dimethyl groups. The subsequent steps involve the introduction of the pentanediamine chain through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide or tetrahydrofuran to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(5-methoxy-2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The diethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(5-methoxy-2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential as an antimalarial agent due to the quinoline structure.
Industry: Used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(5-methoxy-2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA, leading to its therapeutic effects. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death in certain pathogens.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial agent.
Quinacrine: Used in the treatment of malaria and certain autoimmune diseases.
Primaquine: An antimalarial drug with a similar quinoline structure.
Uniqueness
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(5-methoxy-2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives. Its methoxy and dimethyl groups, along with the diethylamino chain, provide unique steric and electronic characteristics that can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
84264-48-2 |
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Molecular Formula |
C21H33N3O |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
1-N,1-N-diethyl-4-N-(5-methoxy-2,4-dimethylquinolin-6-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C21H33N3O/c1-7-24(8-2)13-9-10-16(4)22-19-12-11-18-20(21(19)25-6)15(3)14-17(5)23-18/h11-12,14,16,22H,7-10,13H2,1-6H3 |
InChI Key |
ZZMJCYIKNNHWPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C(C2=C(C=C1)N=C(C=C2C)C)OC |
Origin of Product |
United States |
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